1-Amino-4,5,8-trihydroxyanthraquinone

Description

Overview of Anthraquinones as a Class of Natural and Synthetic Compounds in Chemical and Biological Research

Anthraquinones are a large class of aromatic organic compounds based on the anthracene (B1667546) skeleton with two ketone groups, formally known as 9,10-anthracenedione. proquest.combenthamdirect.com These compounds are widespread in nature, found in various plants, fungi, bacteria, and insects. wikipedia.orgresearchgate.net For centuries, naturally occurring anthraquinones have been utilized for their medicinal properties and as colorants. nih.gov Plants are a particularly rich source, providing about 200 different compounds from this class, which are often found in roots, rhizomes, and fruits. researchgate.net

Beyond their natural origins, many anthraquinone (B42736) derivatives are produced synthetically. wikipedia.org The versatility of the anthraquinone scaffold has made it a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govresearchgate.net Their biological activities are remarkably diverse, including anticancer, anti-inflammatory, antimicrobial, laxative, and diuretic properties. researchgate.netnih.govresearchgate.net Several anthraquinone-based drugs, such as doxorubicin, mitoxantrone, and epirubicin, are in clinical use, primarily for cancer chemotherapy. proquest.comnih.gov Industrially, they are used as precursors for dyes, in the production of hydrogen peroxide, and as catalysts in the paper pulping process. wikipedia.orgwikipedia.org

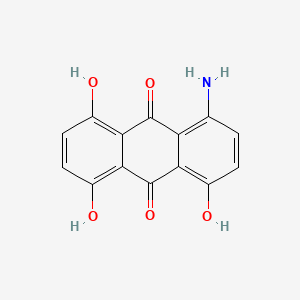

Structural Framework of 1-Amino-4,5,8-trihydroxyanthraquinone within the Anthraquinone Family

The fundamental structure of any anthraquinone is a rigid, planar, tricyclic aromatic system of anthracene, featuring two keto groups at the 9 and 10 positions. proquest.com This planarity is a key feature that allows these molecules to intercalate between the base pairs of DNA, a mechanism central to the anticancer activity of many of its derivatives. proquest.comnih.gov

This compound is a specific derivative of this core structure. Its chemical identity is defined by the functional groups attached to the tricycle. The nomenclature indicates:

An amino group (-NH₂) is substituted at the C-1 position.

Three hydroxyl groups (-OH) are substituted at the C-4, C-5, and C-8 positions.

This specific arrangement of electron-donating amino and hydroxyl groups on the anthraquinone backbone dictates its unique chemical properties, including its solubility, reactivity, and potential interactions with biological molecules. ontosight.aiontosight.ai

Significance of Hydroxyl and Amino Substituents in Anthraquinone Research

The type, number, and position of substituent groups on the anthraquinone nucleus are critical determinants of its biological activity. rsc.org Hydroxyl and amino groups, in particular, have been the focus of extensive research due to their profound influence on the molecule's pharmacological profile.

Hydroxyl Groups (-OH): The presence of hydroxyl groups, especially at the C-1 and C-8 positions, is strongly associated with many of the bioactivities of anthraquinones. researchgate.net These groups can form hydrogen bonds with biological targets such as enzymes and DNA. ontosight.ai Phenolic hydroxyl groups are also crucial for the antioxidant activity of anthraquinones, as they can scavenge free radicals. nih.gov The substitution pattern of hydroxyls can differentiate between major types of natural anthraquinones, such as the alizarin (B75676) type (1,2-dihydroxylated) and the emodin (B1671224) type (1,8-dihydroxylated), which have distinct biosynthetic pathways and activities. researchgate.netresearchgate.net

The combination of both amino and multiple hydroxyl groups in this compound suggests a complex interplay of these functionalities, potentially leading to a unique biological profile worthy of investigation.

Historical Context and Evolution of Research on Substituted Anthraquinones

The history of anthraquinones dates back to 1840 when the French chemist Auguste Laurent first synthesized the parent compound by oxidizing anthracene. nih.gov The name "anthraquinone" was later coined in 1868 by German chemists Carl Graebe and Carl Liebermann, who also famously synthesized the natural dye alizarin from anthracene, a milestone that launched the synthetic dye industry. wikipedia.orgnih.gov The correct diketone structure was ultimately proposed by Rudolf Fittig in 1873. nih.gov

For much of their history, anthraquinones were valued primarily as pigments. However, their long-standing use in traditional medicine, particularly as laxatives from plant sources like senna and rhubarb, hinted at their potent biological effects. wikipedia.orgnih.gov The discovery of the powerful anticancer properties of anthracycline antibiotics, such as doxorubicin, isolated from Streptomyces bacteria in the mid-20th century, marked a significant turning point. wikipedia.org This discovery shifted the research focus towards exploring and modifying the anthraquinone scaffold for therapeutic purposes, leading to the synthesis of thousands of derivatives in the search for more effective and less toxic drugs. proquest.comresearchgate.net

Current Research Trends and Future Directions in Anthraquinone Chemistry and Biology

Modern research on anthraquinones continues to be a vibrant and rapidly evolving field. Key trends indicate a move towards more targeted and sophisticated applications.

Novel Anticancer Agents: The development of new anthraquinone derivatives as anticancer agents remains a primary focus. researchgate.net Research is aimed at overcoming drug resistance and reducing the side effects, such as cardiotoxicity, associated with existing drugs. proquest.comnih.gov Current strategies involve creating derivatives that target specific cellular proteins like kinases, topoisomerases, and telomerases, rather than relying solely on DNA intercalation. nih.govresearchgate.net

Expanded Therapeutic Applications: Researchers are exploring the potential of anthraquinones to treat a wider range of diseases, including inflammatory conditions, microbial infections, and viral diseases. nih.govnumberanalytics.com The anti-inflammatory and antioxidant properties of many natural anthraquinones are being investigated for their therapeutic potential. researchgate.netnumberanalytics.com

Mechanism of Action Studies: There is a growing emphasis on elucidating the detailed molecular mechanisms through which anthraquinones exert their biological effects. This includes studying their influence on complex signaling pathways within cells. numberanalytics.com

Synthesis and Bioconjugation: Future work will likely involve the synthesis of novel derivatives with highly specific properties and the development of anthraquinone-based bioconjugates for targeted drug delivery. researchgate.netnumberanalytics.com

Material Science Applications: Beyond medicine, the unique electronic properties of the anthraquinone core are being explored for applications in material science, such as in flow batteries and molecular electronics. wikipedia.orgresearchgate.net

The continued exploration of both natural and synthetic anthraquinones promises to yield new compounds with significant potential in medicine and technology.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4,5,8-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,16-18H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWIUAITUCBCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213180 | |

| Record name | 1-Amino-4,5,8-trihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-78-3 | |

| Record name | 1-Amino-4,5,8-trihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4,5,8-trihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006374783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4,5,8-trihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4,5,8-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 Amino 4,5,8 Trihydroxyanthraquinone

Direct Synthesis Approaches for 1-Amino-4,5,8-trihydroxyanthraquinone

The direct synthesis of this compound is a multi-faceted process that can be initiated from several different precursor molecules. The selection of a particular synthetic route often depends on the availability of starting materials, desired yield, and the specific isomeric purity required.

Preparation from Precursor Anthraquinones

A common strategy for the synthesis of aminoanthraquinones involves the modification of existing anthraquinone (B42736) structures. This can be achieved through a series of reactions that introduce the amino group at the desired position.

For instance, the synthesis can commence from 1,4-dihydroxyanthraquinone, which is then subjected to reactions such as methylation, reduction, and acylation to yield intermediate compounds. nih.govnih.govresearchgate.net These intermediates are then aminated to produce the final aminoanthraquinone derivatives. nih.govnih.govresearchgate.net

Another approach involves the use of nitro-substituted anthraquinones. The direct nitration of anthraquinone can yield a mixture of nitroanthraquinones, including 1-nitroanthraquinone (B1630840). google.comgoogle.comepo.org This nitro-substituted intermediate can then be reduced to the corresponding aminoanthraquinone. google.comgoogle.comepo.orgjournalajacr.com For example, 1-nitroanthraquinone can be selectively reduced to 1-aminoanthraquinone (B167232) using reagents like sodium hydrosulfide (B80085) (NaHS) in water. journalajacr.com A continuous-flow method for the ammonolysis of 1-nitroanthraquinone at high temperatures has also been developed to produce 1-aminoanthraquinone efficiently. mdpi.com

Furthermore, halogenated anthraquinones serve as versatile precursors. For example, 1-chloroanthraquinone (B52148) carboxylic acid can be synthesized and subsequently undergo ammonolysis, where the chloro group is replaced by an amino group. google.comgoogleapis.com This is followed by decarboxylation to yield 1-aminoanthraquinone. google.comgoogleapis.com

| Precursor Compound | Key Transformation | Resulting Compound |

| 1,4-Dihydroxyanthraquinone | Methylation, reduction, acylation, followed by amination | Aminoanthraquinone derivatives |

| Anthraquinone | Direct nitration followed by reduction | 1-Aminoanthraquinone |

| 1-Chloroanthraquinone carboxylic acid | Ammonolysis and decarboxylation | 1-Aminoanthraquinone |

Reduction and Substitution Reactions for Aminoanthraquinone Formation

The formation of the amino group on the anthraquinone core is often accomplished through reduction and substitution reactions. The reduction of a nitro group is a fundamental step in many synthetic pathways. google.comgoogle.comepo.org This transformation is crucial for converting nitroanthraquinones into their amino counterparts. google.comgoogle.comepo.org

Substitution reactions also play a vital role. For example, the displacement of a halogen atom or a sulfonic acid group with an amine is a common method for introducing the amino functionality. google.comepo.orggoogleapis.com The reactivity of the anthraquinone core and the position of the leaving group significantly influence the conditions required for these substitution reactions.

Advanced Functionalization and Derivatization Strategies for the Anthraquinone Core

To further modify the properties of this compound and its analogs, various functionalization and derivatization strategies are employed. These methods allow for the introduction of a wide range of chemical moieties, leading to new compounds with tailored characteristics.

Nucleophilic Substitution Reactions for Aminoanthraquinone Synthesis

Nucleophilic substitution reactions are a cornerstone of aminoanthraquinone synthesis. nih.govnih.gov These reactions involve the attack of a nucleophile, such as an amine, on an electrophilic carbon atom of the anthraquinone ring, leading to the displacement of a leaving group. nih.govnih.gov The synthesis of various aminoanthraquinone derivatives has been successfully achieved through this mechanism. nih.govnih.govresearchgate.net For instance, treatment of 1,4-dihydroxyanthraquinone and its derivatives with butylamine (B146782) in the presence of a catalyst like iodobenzenediacetate can produce a variety of aminoanthraquinones. nih.gov

| Starting Material | Reagent | Catalyst | Product |

| 1,4-Dihydroxyanthraquinone | Butylamine | Iodobenzenediacetate | Aminoanthraquinone derivatives |

| Anthracene-1,4-dione | Butylamine | Iodobenzenediacetate | 2-(butylamino)anthracene-1,4-dione |

| 1,4-dimethoxyanthracene-9,10-dione | Butylamine | Iodobenzenediacetate | 2-(butylamino)anthracene-9,10-dione and 2,3-(dibutylamino)anthracene-9,10-dione |

Introduction of Alkyl and Aryl Substituents on Amino Groups

The properties of aminoanthraquinones can be further tuned by introducing alkyl and aryl substituents onto the amino group. This can be achieved through various C-H activation and cross-coupling reactions. For example, palladium-catalyzed α-arylation of ketones with nitroarenes can provide α-aryl ketones, a reaction that showcases the potential for creating C-C bonds involving the anthraquinone core. organic-chemistry.org Similarly, nickel-catalyzed direct benzylation, allylation, and alkylation of C-H bonds in aromatic amides have been demonstrated, suggesting pathways for functionalizing the amino group. ucas.ac.cn

Halogenation Methods and Their Regioselectivity on Substituted Anthraquinones

Halogenation is a key strategy for modifying the electronic properties and reactivity of the anthraquinone nucleus. beilstein-journals.org The introduction of halogen atoms at specific positions can influence the molecule's color, stability, and biological activity. The regioselectivity of halogenation reactions is a critical aspect, as the position of the halogen substituent can dramatically alter the compound's properties. researchgate.netnih.gov

Visible light-mediated halogenation has emerged as a more sustainable approach for these transformations. rsc.org For example, the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a photocatalyst allows for the chlorination, bromination, and iodination of arenes and heteroarenes. rsc.org Metal-free protocols have also been developed for the regioselective C-H halogenation of quinoline (B57606) derivatives, highlighting the potential for precise functionalization without the need for heavy metal catalysts. rsc.org

Synthesis of Water-Soluble Anthraquinone Analogues for Biological Investigations

The inherent low water solubility of many anthraquinone compounds, including this compound, presents a significant challenge for their study and application in biological systems. To overcome this limitation, researchers have developed strategies to synthesize more water-soluble analogues. These modifications are designed to introduce hydrophilic functional groups onto the core anthraquinone structure, thereby enhancing its solubility in aqueous media for biological evaluations.

A primary strategy involves the preparation of mono- and dicationic salts. This is achieved by conjugating various small amines to the 9,10-anthraquinone nucleus, either directly or through a linker such as a methylene (B1212753) or ethylene (B1197577) bridge. nih.gov For instance, the creation of a dicationic salt, 2-[N-(1'-methyl-4'-N,N-diethylaminobutyl)aminometyl]anthraquinone diphosphate, resulted in a compound with very high water solubility. nih.gov Similarly, a monocationic salt, 2-[N-(1'-methylethyl)]aminomethyl]anthraquinone monophosphate, also demonstrated improved solubility. nih.gov These salt formations introduce charged groups that can readily interact with polar water molecules.

Another approach to increasing water solubility is the conjugation of neutral, hydrophilic polymers. For example, tetra- or pentaethylene glycol has been attached to the 9,10-anthraquinone structure. nih.gov While these neutral analogues also achieve water solubility, studies have indicated they may exhibit less biological activity compared to their parent compounds or their cationic counterparts. nih.gov

The table below summarizes examples of synthetic strategies to enhance the water solubility of anthraquinone analogues.

| Modification Strategy | Example of Analogue | Resulting Property |

| Dicationic Salt Formation | 2-[N-(1'-methyl-4'-N,N-diethylaminobutyl)aminometyl]anthraquinone diphosphate | Very high water solubility |

| Monocationic Salt Formation | 2-[N-(1'-methylethyl)]aminomethyl]anthraquinone monophosphate | Good water solubility |

| Neutral Polymer Conjugation | Anthraquinone-conjugated tetraethylene glycol | Increased water solubility |

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of amino- and hydroxy-substituted anthraquinones is an area of active research, with a focus on developing more efficient, environmentally friendly, and scalable methods. Traditional syntheses often involve harsh conditions, such as the use of mercury catalysts or oleum, which pose significant environmental risks. googleapis.com Consequently, modern research is geared towards novel synthetic pathways and advanced catalytic systems.

One novel approach involves the Friedel-Crafts acylation technique. For example, 1,4,5-trihydroxyanthraquinone (B1223134) has been synthesized by reacting 3-ethoxyphthalic acid with 1,4-dihydroxybenzene using a eutectic mixture of AlCl3 and NaCl as the catalyst. omicsonline.org This method represents an alternative to classical routes for constructing the anthraquinone core.

Catalytic systems are central to the development of new synthetic methods. Solid acid catalysts, such as silica-alumina, alumina, and zeolites, offer several advantages over homogeneous catalysts, including improved thermal stability, selectivity, and ease of separation. googleapis.comgoogle.com These have been employed in the synthesis of 1-aminoanthraquinone precursors at temperatures ranging from 80-160°C. googleapis.comgoogle.com For decarboxylation steps, which are common in anthraquinone synthesis, catalysts like copper or copper oxide are often preferred, typically in solvents such as pyridine (B92270) or N-methyl-pyrrolidone at high temperatures (200-350°C). googleapis.comgoogle.com

"Green chemistry" principles are also being applied to these syntheses. A notable example is the highly chemo- and regioselective reduction of a nitroanthraquinone to an aminoanthraquinone using sodium hydrosulfide (NaHS) in water under mild conditions. journalajacr.com This method is clean, operationally simple, and suitable for industrial-scale production. journalajacr.com

Furthermore, advancements in process technology, such as the use of continuous-flow methods, are being explored to improve the safety and efficiency of traditionally hazardous reactions. The high-temperature ammonolysis of 1-nitroanthraquinone to produce 1-aminoanthraquinone has been successfully performed using a continuous-flow system, allowing for better control over reaction parameters and enhanced safety. nih.govresearchgate.net

The table below details various catalytic systems and synthetic methods explored for related anthraquinone derivatives.

| Synthetic Step/Method | Catalyst/Reagent | Key Features | Starting Material Example |

| Friedel-Crafts Acylation | AlCl3 / NaCl eutectic mixture | Novel route to polyhydroxyanthraquinones. omicsonline.org | 3-Ethoxyphthalic acid |

| Alkylation | Silica-alumina (Solid acid) | High thermal stability, ease of separation. googleapis.comgoogle.com | 2-Chlorobenzyl chloride |

| Decarboxylation | Copper / Copper oxide | Effective at high temperatures (200-350°C). googleapis.comgoogle.com | 1-Aminoanthraquinone carboxylic acid |

| Nitro Group Reduction | Sodium Hydrosulfide (NaHS) in Water | "Green," mild conditions, high selectivity. journalajacr.com | 1-Nitroanthraquinone |

| Ammonolysis | High-Temperature Continuous-Flow | Enhanced safety and process control. nih.govresearchgate.net | 1-Nitroanthraquinone |

| Amination | Ammonia with reducing agent (e.g., sodium dithionite) | Catalytic amount of reducing agent needed. google.com | 1,4-Dihydroxyanthraquinone |

Advanced Structural Elucidation and Spectroscopic Characterization

Investigation of Tautomeric Transformations and Equilibria in 1-Amino-4,5,8-trihydroxyanthraquinone and Related Systems

Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of hydroxy- and amino-substituted anthraquinones. researchgate.netrsc.org These transformations are crucial as they can significantly influence the chemical and physical properties of the compound, including its color.

Substituted anthraquinones can exhibit both keto-enol and amine-imine tautomerism. Keto-enol tautomerism involves the migration of a proton from a hydroxyl group to a carbonyl oxygen, leading to the formation of different quinoid structures (e.g., 9,10-anthraquinone and 1,10-anthraquinone). rsc.org Amine-imine tautomerism occurs in amino-substituted anthraquinones, where a proton transfer can lead to the formation of an imine group. For instance, a compound commonly known as 1,4-diamino-9,10-anthraquinone is, in reality, an equilibrium mixture of tautomeric forms including 4,9-diamino-1,10-anthraquinone and its corresponding imines. researchgate.net

In the case of this compound, the presence of both amino and hydroxy substituents allows for a complex equilibrium involving multiple tautomeric forms. These equilibria are dynamic and can be influenced by various factors, including the solvent environment.

Electronic absorption (UV-Vis) spectroscopy is a powerful tool for analyzing the tautomeric composition of anthraquinone (B42736) derivatives. Different tautomers and conformers exhibit distinct absorption bands in the UV-Vis spectrum. researchgate.net The number and position of the πl,π* bands in the electronic absorption spectra can change considerably due to the displacement of tautomeric and conformational equilibria, which can be influenced by interactions with solvents and ionization. rsc.org Each tautomer can be characterized by a specific πl,π* band, allowing for the elucidation of the tautomeric mixture's composition in a given state. researchgate.net

The diverse colors observed for structurally similar substituted anthraquinones are often a direct result of these tautomeric and conformational transformations. rsc.org For example, theoretical studies on amino-substituted anthraquinones have shown that different tautomers possess distinct calculated absorption maxima (λmax), which can be correlated with experimental spectra to identify the predominant forms in solution.

Table 1: Theoretical and Experimental λmax for Amino-Substituted Anthraquinones

| Compound | Tautomer/Isomer | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| 1-NH2-9,10-anthraquinone | - | 451 | 475 |

| 2-NH2-9,10-anthraquinone | - | 414 | 440 |

| 1,4-diNH2-9,10-anthraquinone | - | - | 590 |

| 1,4,5,8-tetraNH2-9,10-anthraquinone | - | - | 610 |

The nature and position of substituents on the anthraquinone core have a profound effect on the tautomeric equilibrium. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, and electron-withdrawing groups can stabilize or destabilize certain tautomeric forms, thereby shifting the equilibrium.

For instance, in a series of 1-benzamidoisoquinoline derivatives, a system with analogous tautomeric possibilities, the relative content of the amide tautomer was found to vary from 74% for a strong electron-donating substituent to 38% for a strong electron-accepting group. nih.gov This demonstrates a clear correlation between the electronic properties of the substituent and the position of the tautomeric equilibrium. nih.gov This principle applies to substituted anthraquinones as well, where the interplay of amino and hydroxy groups in this compound will dictate the relative stabilities of the possible tautomers.

Spectroscopic Analysis of Inter- and Intramolecular Hydrogen Bonding in Substituted Anthraquinones

Hydrogen bonding, both within a molecule (intramolecular) and between molecules (intermolecular), plays a significant role in the structure and spectroscopic properties of substituted anthraquinones. The presence of hydroxyl and amino groups in this compound provides ample opportunity for the formation of such bonds.

Intramolecular hydrogen bonds can significantly influence the electronic structure of the anthraquinone moiety. These interactions can be observed using various spectroscopic techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, strong hydrogen bonds are indicated by downfield shifts in the 1H NMR spectrum. In infrared (IR) spectroscopy, hydrogen bonding leads to a shift of the X-H stretching frequency to lower energy.

The photophysical behavior of anthraquinone dyes is also strongly dependent on solvent-solute interactions, which include intermolecular hydrogen bonding. The nature and extent of these specific and non-specific interactions can be analyzed using solvatochromic methods, which study the shift in spectral bands as a function of solvent polarity.

Application of Advanced Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Confirmation

A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For related anthraquinone compounds, specific proton and carbon signals can be assigned to particular positions on the aromatic rings. For example, in 1,4-dihydroxyanthraquinone, the hydroxyl protons appear at a characteristic downfield shift of approximately 12.9 ppm. chemicalbook.com While a complete NMR dataset for this compound is not readily available, analysis of related structures provides expected chemical shift regions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an aminoanthraquinone, characteristic peaks for the N-H stretching of the amino group, O-H stretching of the hydroxyl groups, and C=O stretching of the quinone carbonyls would be expected. The positions of these bands can be influenced by hydrogen bonding.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound (C14H9NO5), the expected molecular weight would be approximately 271.23 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| 1H NMR | Signals for aromatic protons, amino protons, and hydroxyl protons. Hydroxyl protons involved in intramolecular H-bonding are expected to be significantly downfield. |

| 13C NMR | Signals for carbonyl carbons and aromatic carbons. |

| IR | Characteristic stretching frequencies for N-H, O-H, and C=O bonds. Broadening of O-H and N-H bands may indicate hydrogen bonding. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C14H9NO5. |

Chromatographic Separations and Purity Assessment Methods (e.g., Reverse Phase HPLC for this compound)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and purity assessment of this compound. A reverse-phase (RP) HPLC method is particularly suitable for this analysis.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For the analysis of this compound, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid can be employed. For applications compatible with mass spectrometry (LC-MS), formic acid is often substituted for phosphoric acid.

This method is scalable and can be adapted for preparative separation to isolate impurities. The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications.

Table 3: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reverse Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV-Vis or Mass Spectrometry |

| Application | Purity assessment, impurity isolation, pharmacokinetic studies |

Structure Activity Relationship Sar Studies of 1 Amino 4,5,8 Trihydroxyanthraquinone Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity Profiles

A systematic approach to understanding SAR involves modifying the anthraquinone (B42736) core and observing the resulting effects on biological activity. The placement and nature of functional groups such as hydroxyl (-OH) and amino (-NH2) groups are particularly crucial in defining the efficacy and mechanism of action of these compounds.

Impact of Hydroxyl and Amino Group Positions and Number on Activity

The number and location of hydroxyl and amino groups on the anthraquinone ring are critical determinants of biological activity. Studies on various analogs have demonstrated that these groups are key for interactions with biological targets, such as DNA and various enzymes. nih.govfrontiersin.org

For anticancer activity, the presence and position of phenolic hydroxyl groups are often considered essential. nih.gov For instance, hydroxylation at the C-1 position has been reported to significantly enhance cytotoxic activity. nih.gov The bioactivity of anthraquinones is correlated with the existence of hydroxyl groups at positions C-1 through C-8. frontiersin.org In the case of amino-substituted anthraquinones, substitution in the γ-position (e.g., C-1, C-4, C-5, C-8) generally has a more pronounced effect on the molecule's electronic properties compared to substitution in the β-position (e.g., C-2, C-3, C-6, C-7). nih.gov

A comparative analysis of closely related structures reveals distinct patterns. For example, the compound 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ), an analog of anthracycline anticancer drugs, demonstrates the importance of this specific substitution pattern in its ability to interact with DNA and induce apoptosis in breast adenocarcinoma cells. nih.govresearchgate.net The arrangement of an amino group at C-1 and a hydroxyl group at C-4 creates a specific electronic and steric profile that facilitates these biological actions. nih.gov

| Compound Analogue | Key Substituents | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 1-Hydroxylated Anthraquinones | -OH at C-1 | Drastic enhancement of cytotoxic activity. | nih.gov |

| 1-Amino-4-hydroxy-9,10-anthraquinone (1-AHAQ) | 1-NH2, 4-OH | Interacts with DNA and induces apoptosis. | nih.gov |

| Mitoxantrone | Amino and hydroxyl groups | Exhibits potent antineoplastic activity with reduced side effects compared to other anthracyclines. | nih.gov |

| γ-Position Amino-Substituted Anthraquinones | -NH2 at C-1, C-4, C-5, or C-8 | Stronger influence on electrochemical potential (cathodic shift) compared to β-substitution. | nih.gov |

Role of Specific Substituents (e.g., Sulfonate, Methyl, Carboxyl) on Mechanistic Outcomes

Beyond hydroxyl and amino groups, the introduction of other substituents can fine-tune the mechanistic behavior of anthraquinone derivatives.

Sulfonate Groups: The addition of sulfonate (-SO3H) groups dramatically increases the water solubility of anthraquinones, which can be a significant advantage for biological applications. uni-regensburg.deresearchgate.net Anthraquinone-2-sulfonate (AQS), for example, acts as a redox mediator and can influence both intracellular and extracellular electron transfer processes, which is particularly relevant for activities like enhancing anaerobic denitrification. nih.gov The number and position of sulfonate groups impact the degree of solubility. uni-regensburg.de Studies on anthraquinone-based benzenesulfonamides have shown that the sulfonamide group is a critical zinc-binding group for the inhibition of human carbonic anhydrase (hCA) isoforms, which are involved in tumorigenesis. mdpi.com

Methyl Groups: The presence of a methyl group can influence activity. For instance, in the context of antitumor efficacy, it has been noted that a methyl ketone substituent at the C-1 position of the anthraquinone scaffold could be advantageous for exerting superior anticancer activity. nih.gov

Carboxyl Groups: The introduction of a carboxyl (-COOH) group can have varied effects. In some instances, it negatively impacts activity. For example, replacing a sulfonamide group with a carboxylic acid group in a series of hCA inhibitors significantly reduced their inhibitory activity. mdpi.com Similarly, another study noted that a carboxylic acid substitution at the C-1 position could lead to a loss of anticancer activity. nih.gov The polar nature of the carboxylic group can impair activity where hydrophobic interactions are key. nih.gov

| Substituent | Position/Context | Observed Mechanistic/Biological Impact | Reference |

|---|---|---|---|

| Sulfonate (-SO3H) | General | Increases water solubility; acts as a redox mediator in electron transfer. | uni-regensburg.denih.gov |

| Sulfonamide (-SO2NH2) | Anthraquinone-benzenesulfonamides | Acts as a potent zinc-binding group for carbonic anhydrase inhibition. | mdpi.com |

| Methyl (-CH3) / Methyl Ketone | C-1 Position | Considered advantageous for superior anticancer activity. | nih.gov |

| Carboxyl (-COOH) | C-1 Position / General | Can lead to a loss of anticancer activity or reduced inhibitory potency. | nih.govmdpi.comnih.gov |

Pharmacophore Modeling and Identification for Specific Target Interactions

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. nih.gov This tool is invaluable for understanding SAR and for designing new, more potent derivatives.

Derivation of Structure-Activity Rules from Anthraquinone Analogs

By analyzing a set of active and inactive anthraquinone analogs, researchers can derive structure-activity rules that guide drug design. mdpi.com For anthraquinones, key pharmacophoric features often include hydrogen bond donors (from -OH and -NH2 groups), hydrogen bond acceptors (from quinone oxygens), and aromatic rings that facilitate hydrophobic or π-π stacking interactions. nih.gov

For example, in the development of inhibitors for enzymes like human carbonic anhydrase, pharmacophore models have highlighted the necessity of a zinc-binding group, such as a primary sulfonamide, anchored to the anthraquinone scaffold. mdpi.com Molecular docking studies further reveal that specific interactions, such as hydrogen bonds between the compound and amino acid residues in the target's active site (e.g., N67 and T198 in hCA IX), are crucial for potent inhibition. mdpi.com Similarly, studies on anthraquinone derivatives targeting the p21-activated kinase 4 (PAK4), an anticancer target, identified that Schiff base derivatives formed with amino acids like tryptophan showed superior docking properties, suggesting a specific pharmacophore involving the indole (B1671886) moiety. researchgate.netresearchgate.net

Correlation of Structural Features with Modulatory Effects on Cellular Processes

Specific structural features of anthraquinone derivatives can be directly correlated with their effects on cellular pathways and processes, such as apoptosis, cell cycle arrest, and inhibition of cell proliferation.

The planar anthraquinone ring system is a classic DNA intercalating structure, a feature that is fundamental to the anticancer activity of many derivatives. nih.gov The amino and hydroxyl substituents play a critical role in stabilizing this interaction. For example, 1-amino-4-hydroxy-9,10-anthraquinone has been shown to induce apoptosis in breast cancer cells, an effect directly linked to its DNA-interacting capabilities. researchgate.net

Furthermore, the substitution pattern can influence which cellular pathways are modulated. Natural anthraquinones like emodin (B1671224) are known to inhibit protein kinases, such as casein kinase II (CKII), by competing with ATP. The hydroxyl group at position 3 is crucial for this inhibitory activity, as analogs lacking this group are inactive. researchgate.net Other derivatives have been shown to inhibit cancer cell proliferation by generating reactive oxygen species (ROS) and activating the JNK pathway. mdpi.com The specific side-chain modifications, such as the addition of amino acid moieties, can significantly enhance this activity, with leucine-substituted derivatives showing high potency. mdpi.com

The presence of electron-donating groups (like -OH) versus electron-withdrawing groups (like -NO2) also alters the electronic properties of the anthraquinone system, which in turn affects its biological activity. mdpi.com This modulation of electronic character can influence the molecule's ability to participate in redox cycling or to bind to specific biological targets, thereby dictating its effect on cellular processes.

Mechanistic and Biochemical Investigations of Anthraquinone Interactions

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of anthraquinone (B42736) derivatives is often attributed to their interaction with various molecular targets, leading to the disruption of normal cellular processes.

Anthraquinone derivatives are known to interact with redox-active enzymes, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. The quinone structure of these compounds allows them to accept electrons from enzymes such as NADPH-cytochrome P450 reductase, forming semiquinone radicals. mdpi.com These radicals can then react with molecular oxygen to produce superoxide (B77818) anions, initiating a cascade of ROS production. mdpi.com This process, known as redox cycling, is a key mechanism behind the biological activity of many anthraquinones. nih.govhuji.ac.ilhuji.ac.ilnih.gov The cytotoxicity of some anthraquinone derivatives has been linked to the production of hydrogen peroxide (H₂O₂), suggesting that the generation of an oxidized radical form influences their biological effects. nih.gov However, it is noteworthy that not all cytotoxic anthraquinone derivatives exhibit redox activity, indicating that other mechanisms of action are also at play. nih.gov

The specific interactions of 1-Amino-4,5,8-trihydroxyanthraquinone with redox-active enzymes have not been empirically determined. However, based on its structure, it is plausible that it could participate in redox cycling. The electron-donating nature of the amino and hydroxyl groups might influence its reduction potential and, consequently, its ability to be activated by redox enzymes.

The modulation of intracellular ROS levels is a critical aspect of the biological activity of many anthraquinone derivatives. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net An imbalance between the production of ROS and the antioxidant defense system of the cell leads to oxidative stress. nih.gov Anthraquinones can induce ROS generation, which can, in turn, trigger various cellular responses, including apoptosis. mdpi.comnih.gov For instance, some anthraquinone derivatives have been shown to increase intracellular ROS levels in a dose-dependent manner. nih.gov This elevation in ROS can then activate downstream signaling pathways, such as the JNK pathway, leading to programmed cell death. nih.govmdpi.comnih.gov

Direct evidence of the interaction between this compound and phosphoribosyl pyrophosphate amidotransferase (PPAT) is not available in the current scientific literature. PPAT is a key regulatory enzyme in the de novo purine (B94841) nucleotide biosynthetic pathway. nih.govwikipedia.orgnih.gov The enzyme catalyzes the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine (PRA). wikipedia.org Given the importance of this pathway for cell growth and proliferation, PPAT is a potential target for therapeutic intervention. While there is extensive research on inhibitors of this enzyme, the interaction with anthraquinone derivatives has not been a primary focus.

General studies on anthraquinone derivatives have shown their ability to interact with a variety of proteins, often through intercalation with DNA or by binding to specific enzyme active sites. The planar aromatic structure of the anthraquinone core is suitable for such interactions. Further research would be necessary to determine if this compound or other related compounds can bind to and modulate the activity of PPAT.

Influence on Key Cellular Pathways

The interaction of anthraquinone derivatives with molecular targets and the resulting modulation of the cellular redox environment can significantly impact key cellular pathways that regulate cell fate.

A significant body of research has demonstrated that various anthraquinone derivatives can induce apoptosis in cancer cells. researchgate.nettandfonline.comnih.gov This programmed cell death can be triggered through multiple molecular mechanisms. One common pathway involves the generation of ROS, which leads to mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade. nih.gov The activation of key executioner caspases, such as caspase-3, is a hallmark of this process. mdpi.com

Some anthraquinone derivatives can also induce apoptosis by triggering an endoplasmic reticulum (ER) stress response. researchgate.nettandfonline.com This can involve the upregulation of proteins such as ATF6 and Bip, leading to the activation of the CHOP-mediated apoptotic pathway. tandfonline.com Furthermore, certain anthraquinones have been shown to downregulate the expression of cell survival proteins and induce the expression of death receptors on the cell surface, sensitizing cells to apoptosis-inducing ligands. curtin.edu.au

The potential for this compound to induce apoptosis is high, given the known activities of its structural analogs. The specific pathways activated would likely depend on its unique chemical properties and the cellular context.

| Anthraquinone Derivative | Cell Line | Observed Apoptotic Mechanism |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | Increased ROS production, JNK activation, mitochondrial stress, cytochrome c release, caspase activation. nih.gov |

| Emodin (B1671224) | Hepatocellular Carcinoma Cells | Downregulation of cell survival proteins, induction of death receptors (DR4 and DR5), increased CHOP expression, ROS generation. curtin.edu.au |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4) | PC3 | Activation of caspases, demolition of ROS/RNS and NO equilibrium. mdpi.com |

| KA-4c | Cancer Cells | Induction of ER damage, increased expression of ATF6 and Bip, upregulation of CHOP and cleaved PARP. tandfonline.com |

In addition to inducing apoptosis, many anthraquinone derivatives can inhibit cell proliferation by interfering with key molecular signaling pathways that control the cell cycle. mdpi.comnih.govresearchgate.net For example, some amide anthraquinone derivatives have been shown to significantly inhibit the proliferation of various human cancer cell lines. mdpi.comnih.gov

One mechanism by which anthraquinones can halt cell proliferation is by inducing cell cycle arrest. nih.govresearchgate.net A specific amide anthraquinone derivative, C10, was found to block the cell cycle at the G2/M phase in colon cancer cells. nih.govresearchgate.net This was associated with a reduction in the protein and gene expression of cyclin B1 and its downstream partner, cyclin-dependent kinase 1 (CDK1). nih.gov

Furthermore, molecular docking studies have suggested that some anthraquinone derivatives can interact with and inhibit key signaling proteins involved in cell proliferation, such as Jak2 in the Jak2/Stat3 signaling pathway. nih.govresearchgate.net By downregulating the expression of components of this pathway, these compounds can effectively inhibit cell proliferation. nih.gov The ability of this compound to inhibit cell proliferation would depend on its specific interactions with such signaling molecules.

| Anthraquinone Derivative | Cell Line | Molecular Signaling Pathway Affected | Effect on Cell Proliferation |

| 1-nitro-2-acylanthraquinone glycine (B1666218) (C10) | HCT116, HT29 | Inhibition of Jak2/Stat3 signaling pathway. nih.govresearchgate.net | Inhibition of proliferation, cell cycle arrest at G2/M phase. nih.govresearchgate.net |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | ROS/JNK signaling pathway. mdpi.comnih.gov | Inhibition of proliferation. mdpi.comnih.gov |

Effects on Mitochondrial Homeostasis and Metabolism

While direct studies on this compound's impact on mitochondria are not extensively available, research on other anthraquinone derivatives provides insights into potential mechanisms. Anthraquinones, as a class of compounds, are known to interact with mitochondrial processes, primarily due to their redox-active nature.

Structurally related anthraquinones, such as emodin (1,3,8-trihydroxy-6-methylanthraquinone), have been shown to affect mitochondrial homeostasis. researchgate.netnih.govwikipedia.org These effects are often linked to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. The quinone structure of these molecules allows them to participate in redox cycling, which can lead to the production of superoxide radicals and subsequent oxidative stress. This can, in turn, trigger downstream events such as the opening of the mitochondrial permeability transition pore (mPTP), leading to swelling, and the release of pro-apoptotic factors.

Furthermore, some anthraquinones can interfere with the mitochondrial electron transport chain (ETC), affecting cellular respiration and ATP synthesis. This interference can occur at various complexes of the ETC, leading to a decrease in metabolic efficiency and an increase in electron leakage and ROS production. The specific effects of this compound would likely depend on its reduction potential and its ability to interact with the components of the ETC.

Table 1: Potential Effects of Anthraquinones on Mitochondrial Function

| Mitochondrial Process | Potential Effect of Anthraquinone Derivatives | Potential Consequence |

| Electron Transport Chain (ETC) | Inhibition of ETC complexes | Decreased ATP synthesis, increased ROS production |

| Mitochondrial Membrane Potential (ΔΨm) | Dissipation of ΔΨm | Disruption of mitochondrial function, induction of apoptosis |

| Reactive Oxygen Species (ROS) Production | Increased ROS generation through redox cycling | Oxidative stress, damage to mitochondrial components |

| Mitochondrial Permeability Transition Pore (mPTP) | Induction of mPTP opening | Mitochondrial swelling, release of pro-apoptotic factors |

Note: This table is based on findings for structurally related anthraquinones and represents potential effects of this compound.

Biochemical Pathways of Anthraquinone Biosynthesis

The biosynthesis of the core anthraquinone structure in nature primarily follows two main pathways: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. These pathways generate the fundamental tricyclic aromatic scaffold of anthraquinones.

The polyketide pathway is common in fungi, bacteria, and some plants. nih.gov This pathway typically starts with an acetyl-CoA starter unit and involves the sequential addition of malonyl-CoA extender units by a polyketide synthase (PKS) enzyme complex. wikipedia.orgbristol.ac.uk For many anthraquinones, this results in a poly-β-keto chain that undergoes intramolecular cyclization and aromatization reactions to form the characteristic anthraquinone skeleton. The specific folding of the polyketide chain, guided by the PKS and associated enzymes, determines the final structure of the anthraquinone core. For instance, the biosynthesis of emodin in certain fungi proceeds through this pathway. wikipedia.org

The chorismate/o-succinylbenzoic acid pathway , predominantly found in higher plants, utilizes intermediates from the shikimate pathway. In this route, chorismate is converted to isochorismate, which then reacts with α-ketoglutarate in the presence of coenzyme A to form o-succinylbenzoic acid (OSB). The OSB then undergoes cyclization to form the anthraquinone nucleus. This pathway is responsible for the biosynthesis of many plant-derived anthraquinones.

Table 2: Comparison of Anthraquinone Biosynthetic Pathways

| Characteristic | Polyketide Pathway | Chorismate/o-succinylbenzoic Acid Pathway |

| Primary Precursors | Acetyl-CoA, Malonyl-CoA | Chorismate, α-ketoglutarate, Coenzyme A |

| Key Intermediate | Poly-β-keto chain | o-Succinylbenzoic acid (OSB) |

| Primary Organisms | Fungi, Bacteria, some Plants | Higher Plants |

| Key Enzyme Type | Polyketide Synthase (PKS) | Enzymes of the shikimate and OSB pathways |

Following the formation of the basic anthraquinone scaffold by either of the above pathways, a series of enzymatic modifications, often referred to as tailoring reactions, are required to produce the final diverse array of anthraquinone structures found in nature. These modifications include hydroxylation, methylation, glycosylation, and amination.

The introduction of hydroxyl groups at specific positions on the anthraquinone ring is a common modification, catalyzed by hydroxylases, often cytochrome P450 monooxygenases. mdpi.com The amination of an anthraquinone precursor to introduce an amino group, such as the one at the C-1 position in this compound, is a less commonly detailed step in natural product biosynthesis. However, it could potentially occur through the action of aminotransferases or by the reduction of a nitro group, which itself would be installed by a nitrating enzyme. The specific enzymes responsible for the precise pattern of three hydroxyl groups and one amino group in this compound have not been characterized.

The study of these enzymatic modifications is crucial for understanding the biosynthesis of complex anthraquinones and for the potential biotechnological production of novel derivatives. nih.govnih.gov

Computational and Theoretical Chemistry Approaches in Anthraquinone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation or its density functional theory (DFT) equivalent, researchers can obtain detailed information about electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of anthraquinone (B42736) derivatives due to its balance of accuracy and computational cost. These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic properties. A common functional used for these calculations is B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p).

One of the key insights from DFT studies is the significant influence of intramolecular hydrogen bonds on the configuration and properties of hydroxyanthraquinones. For instance, in 1,4-dihydroxyanthraquinone, the hydrogen bonds between the hydroxyl protons and the quinone oxygens lead to a planar and highly stable structure. The presence of both amino and hydroxyl groups in 1-Amino-4,5,8-trihydroxyanthraquinone would be expected to result in a complex network of intramolecular hydrogen bonds, profoundly influencing its electronic properties and reactivity.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are crucial descriptors of chemical reactivity, with a smaller gap generally indicating higher reactivity. For many anthraquinone derivatives, the HOMO is localized on the anthraquinone core and electron-donating substituents (like -OH and -NH2), while the LUMO is centered on the quinone moiety.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) |

| Anthraquinone | B3LYP/6-31G | -6.98 | -2.87 | 4.11 |

| 1,4-Dihydroxyanthraquinone | B3LYP/6-31G | -6.45 | -3.21 | 3.24 |

| 1-Aminoanthraquinone (B167232) | B3LYP/6-31G(d,p) | -5.89 | -2.45 | 3.44 |

Note: The data presented is for representative anthraquinone derivatives to illustrate the impact of substituents. Specific values for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). This method is invaluable for understanding the color of anthraquinone dyes and for interpreting experimental spectroscopic data. TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. nih.gov

Studies on various hydroxy- and amino-substituted anthraquinones have demonstrated that TD-DFT, using hybrid functionals like B3LYP or PBE0, can reproduce experimental λmax values with good accuracy, often with errors of less than 20 nm. researchgate.net The calculations show that the position and intensity of absorption bands are highly sensitive to the number and position of substituent groups. nih.gov For example, the introduction of hydroxyl groups generally causes a bathochromic (red) shift in the absorption spectrum due to the extension of the conjugated π-system through intramolecular hydrogen bonding. nih.gov The π→π* transitions from the HOMO to the LUMO are typically responsible for the longest wavelength absorption bands in these compounds. rsc.org

| Compound | Method | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |

| 1,2-Dihydroxyanthraquinone | TD-DFT (PBE0) | 445 | 455 | π→π |

| 1,4-Dihydroxyanthraquinone | TD-DFT (B3LYP) | 468 | 478 | π→π |

| 1-Aminoanthraquinone | TD-DFT (B3LYP) | 451 | 460 | π→π* (HOMO→LUMO) |

Note: This table showcases the predictive power of TD-DFT for anthraquinone derivatives. The specific spectroscopic properties of this compound would depend on its unique substitution pattern.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of compounds like this compound, computational methods that simulate the interaction with biological macromolecules are employed. Molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques in this domain.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to elucidate potential mechanisms of action. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity (often expressed in kcal/mol).

Anthraquinone derivatives have been docked against a variety of protein targets to explore their potential as enzyme inhibitors. For example, derivatives like emodin (B1671224) and chrysophanol (B1684469) have been docked into the active sites of proteins such as caspase-3, Bcl-2, TNIK, and CDK2 to investigate their anticancer potential. nih.gov These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the multiple hydroxyl and amino groups would be expected to act as potent hydrogen bond donors and acceptors, potentially leading to strong interactions with polar residues in a protein's active site.

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Emodin | TNIK | -8.15 | (Not specified) |

| Chrysophanol | TNIK | -8.25 | (Not specified) |

| Anthraquinone Derivative | PGAM1 | (Not specified) | F22, K100, R90, W115, R116 |

Note: The table provides examples of docking studies on anthraquinone derivatives. The binding affinity of this compound would be target-dependent.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes, flexibility, and stability of the complex in a simulated physiological environment.

A key metric used to assess the stability of a ligand-protein or ligand-DNA complex during an MD simulation is the Root Mean Square Deviation (RMSD). researchgate.net A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the complex has reached equilibrium. researchgate.net MD simulations have been used to study anthraquinone derivatives intercalated with DNA, revealing details about their binding modes and the influence of side chains on complex stability. nih.gov These simulations can also be used to calculate binding free energies, providing a more rigorous estimation of binding affinity than docking scores alone. researchgate.net For a compound like this compound, MD simulations could reveal how it dynamically interacts with its target and assess the stability of the key hydrogen bonds predicted by docking.

In Silico Prediction of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These in silico models, once validated, can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead candidates.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, or hydrogen-bonding properties are likely to increase or decrease biological activity. A study on anthraquinone derivatives as inhibitors of the enzyme PGAM1 successfully developed robust CoMFA (q² = 0.81) and CoMSIA (q² = 0.82) models. nih.gov These models provided a theoretical basis for the rational design of new, more potent inhibitors. nih.gov By analyzing the structural features of this compound in the context of such a model, one could predict its potential activity and suggest modifications to enhance its efficacy.

Computational Screens for Identifying Potential Modulators

Computational screening, particularly through molecular docking, is a powerful strategy for identifying potential biological modulators by predicting how a ligand might bind to the active site of a protein. This approach is widely used to screen libraries of compounds like anthraquinone derivatives against specific therapeutic targets.

The process involves modeling the interaction between the small molecule (ligand) and the target protein to predict the preferred binding orientation and affinity. This binding affinity is often quantified as a docking score, with lower (more negative) values typically indicating a more favorable interaction.

A notable application of this method has been in cancer research. For instance, various novel anthraquinone amino-derivatives have been screened in silico against human serine/threonine p21-activated kinase 4 (PAK4), a protein implicated in several cancers. researchgate.netresearchgate.net In these studies, the computational models predicted the binding modes and affinities of the derivatives within cavities of the PAK4 protein. The docking scores of these novel compounds were often compared to known inhibitors, such as PF-3758309, to gauge their potential efficacy. researchgate.netresearchgate.net

One study demonstrated that a tryptophan-based anthraquinone derivative achieved docking scores of -9.3 kcal/mol and -8.7 kcal/mol at two different binding cavities of PAK4, surpassing the scores of the control inhibitor in both sites. researchgate.netresearchgate.net Further computational optimization of this compound led to a derivative with an even higher predicted binding affinity of -9.7 kcal/mol, suggesting a potential allosteric inhibitory effect. researchgate.netresearchgate.net These screenings identify the key amino acid residues within the protein's binding site that interact with the ligand through hydrogen bonds or hydrophobic interactions, providing a roadmap for future drug design. researchgate.net

Similar computational screening approaches have been used to evaluate amino-substituted anthraquinones against other therapeutic targets, such as trypanothione (B104310) reductase, an essential enzyme in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. omicsonline.org Virtual screenings of diverse anthraquinone libraries have also successfully identified potential inhibitors of bacterial enzymes like phosphopantetheine adenylyltransferase (PPAT), highlighting the broad applicability of these methods. nih.gov

| Compound Type | Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference Compound Score (kcal/mol) |

|---|---|---|---|

| Tryptophan-based anthraquinone derivative (Compound 5) | PAK4 (cavity 1) | -9.3 | -8.6 (PF-3758309) |

| Tryptophan-based anthraquinone derivative (Compound 5) | PAK4 (cavity 4) | -8.7 | -8.1 (PF-3758309) |

| Optimized anthraquinone derivative (Compound 5b) | PAK4 (cavity 4) | -9.7 | -8.1 (PF-3758309) |

| Emodin | TNIK | -8.0 | N/A |

| Chrysophanol | TNIK | -7.9 | N/A |

Theoretical Evaluation of Antioxidant and Other Biological Properties

Theoretical chemistry, particularly using methods rooted in quantum mechanics like Density Functional Theory (DFT), provides a framework for evaluating the intrinsic electronic and structural properties of molecules like this compound. These calculations are crucial for understanding and predicting biological activities, such as antioxidant potential, without the need for initial laboratory synthesis and testing.

The antioxidant capacity of a compound is closely linked to its ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov Theoretical methods can calculate key parameters that quantify this ability. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) is an indicator of a molecule's electron-donating capability; a higher HOMO energy suggests a greater propensity to donate an electron and thus a stronger potential antioxidant activity. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to accept an electron. The HOMO-LUMO energy gap is a determinant of molecular stability and reactivity. researchgate.net

DFT studies on related amino-anthraquinone and hydroxyanthraquinone structures have been used to investigate their electronic characteristics. researchgate.netresearchgate.net Such studies analyze how the position and nature of substituent groups—such as the amino (-NH2) and hydroxyl (-OH) groups in this compound—modulate the electronic properties of the entire molecule. researchgate.net For instance, these electron-donating groups are expected to increase the HOMO energy, thereby enhancing the compound's antioxidant potential compared to an unsubstituted anthraquinone core.

These theoretical evaluations help establish a quantitative structure-activity relationship (QSAR), which links the chemical structure of a compound to its biological activity. nih.gov By systematically modifying the structure in silico (e.g., changing the position or type of functional groups) and recalculating theoretical descriptors, researchers can predict which molecular features are most critical for a desired biological effect, thereby guiding the synthesis of more potent compounds.

| Theoretical Parameter | Method of Calculation | Predicted Biological Relevance |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | Density Functional Theory (DFT) | Indicates electron-donating ability; higher energy correlates with greater antioxidant potential. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Density Functional Theory (DFT) | Indicates electron-accepting ability; relevant for understanding reaction mechanisms. |

| HOMO-LUMO Gap | Density Functional Theory (DFT) | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Bond Dissociation Enthalpy (BDE) | Quantum Chemical Calculations | Measures the energy required to break a bond (e.g., O-H); lower BDE for a phenolic hydrogen suggests better radical scavenging via hydrogen atom transfer. |

Emerging Research Frontiers and Methodological Advancements

Development of Novel Analytical and Characterization Techniques for Complex Anthraquinone (B42736) Systems

The inherent complexity of natural product extracts, which often contain a multitude of structurally similar anthraquinone derivatives, presents a significant analytical challenge. acs.org To address this, researchers are continuously developing more sophisticated and sensitive analytical techniques to effectively separate, identify, and quantify these compounds. rsc.orgnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a valuable tool for the rapid quantification of major anthraquinones in complex mixtures. nih.gov Its coupling with methods like Desorption Electrospray Ionization High-Resolution Mass Spectrometry (HPTLC-DESI-HRMS) represents a significant advancement, allowing for the precise identification of anthraquinones based on their elemental composition and fragmentation patterns directly from the HPTLC plate. rsc.org This hyphenated technique is particularly useful for differentiating between anthraquinones and other compounds that may have the same nominal mass. rsc.org

High-Performance Liquid Chromatography (HPLC) remains a cornerstone in anthraquinone analysis and is frequently coupled with various detectors, including UV-Vis, Diode-Array Detectors (DAD), and Mass Spectrometry (MS), to enable both qualitative and quantitative estimations. nih.govbohrium.com The use of tandem mass spectrometry (MS-MS) provides even greater structural information through collision-induced dissociation, aiding in the confident identification of known and novel anthraquinones. acs.org Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of anthraquinones, particularly when coupled with Selected Ion Monitoring (SIM) mode, which enhances sensitivity for quantitative analysis. researchgate.net

The overarching trend in the analysis of complex anthraquinone systems is the use of these "hyphenated techniques," which combine a separation method with a spectroscopic detection method online. acs.orgnih.govnih.gov This approach leverages the strengths of both techniques to provide a wealth of information from a single analytical run, which is crucial for characterizing the intricate chemical profiles of natural extracts containing compounds like 1-amino-4,5,8-trihydroxyanthraquinone.

| Analytical Technique | Application in Anthraquinone Analysis | Key Advantages |

|---|---|---|

| High-Performance Thin-Layer Chromatography (HPTLC) | Rapid quantification of major anthraquinones in complex mixtures. nih.gov | High throughput, cost-effective. |

| HPTLC-DESI-HRMS | Precise identification based on elemental composition and fragmentation. rsc.org | Direct analysis from plate, high resolution and mass accuracy. |

| High-Performance Liquid Chromatography (HPLC) with UV/DAD/MS | Simultaneous qualitative and quantitative analysis of multiple anthraquinones. nih.gov | Robust, versatile, well-established. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Sensitive quantification, especially in Selected Ion Monitoring (SIM) mode. researchgate.net | High separation efficiency for volatile derivatives, detailed structural information. |

Application of Omics Technologies to Uncover Broader Biological Impacts of Anthraquinones

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of natural products by providing a holistic view of their biological effects. nih.govfrontiersin.org These high-throughput methods are instrumental in moving beyond the study of single-target interactions to understanding the broader physiological impacts of anthraquinones.

Genomics and transcriptomics have been pivotal in elucidating the biosynthetic pathways of anthraquinones in various organisms. researchgate.net By combining genome sequencing with transcriptomic and metabolomic data, researchers have successfully identified key genes, such as chalcone (B49325) synthase-like (CHS-L) genes, involved in anthraquinone biosynthesis. nih.govnih.gov Comparative transcriptome analyses of different plant tissues have further revealed differentially expressed genes associated with the biosynthesis of these compounds, providing insights into their tissue-specific accumulation. acs.org

Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a direct snapshot of the biochemical state and can reveal how anthraquinones perturb metabolic pathways. researchgate.net Non-targeted metabolomics using techniques like mass spectrometry can help in the spatiotemporal characterization of anthraquinone-derived metabolites and their complexes within living cells. acs.org This approach has been used to identify novel metabolites and understand how cells process and store these compounds. acs.org

Proteomics, which focuses on the large-scale analysis of proteins, can identify the molecular targets of anthraquinones and uncover novel biomarkers of their effects. sciencedaily.com By examining changes in protein expression and post-translational modifications following exposure to an anthraquinone, researchers can gain insights into the mechanisms of action and potential toxicity. nih.gov The integration of these various omics technologies provides a powerful, multi-faceted approach to understanding the complex biological impacts of anthraquinones like this compound. nih.gov

Exploration of Biosynthetic Engineering for Novel Anthraquinone Analogs

Recent advancements in synthetic biology and metabolic engineering have opened up exciting possibilities for the production of novel anthraquinone analogs with potentially enhanced or new biological activities. rsc.org These approaches aim to harness and manipulate the biosynthetic machinery of microorganisms and plants to create a diverse array of anthraquinone structures. rsc.org

One of the primary strategies involves the heterologous production of anthraquinones in microbial hosts such as Escherichia coli and yeast. nih.govpolyu.edu.hk This is achieved by transferring the genes responsible for anthraquinone biosynthesis from their native producers into these easily culturable organisms. For instance, a recombinant E. coli strain was engineered to produce rhamnosylated anthraquinones by overexpressing genes for TDP-L-rhamnose biosynthesis and a specific rhamnosyltransferase. nih.govnih.gov This platform allows for the glycosylation of various anthraquinone backbones, a modification known to influence their biological activity. nih.gov

Another powerful approach is the engineering of polyketide synthases (PKSs), the enzymes responsible for constructing the core carbon skeleton of many anthraquinones. acs.org By dissecting and reassembling fungal PKSs, researchers have successfully engineered the biosynthesis of bacterial-type aromatic polyketides in E. coli. researchgate.net The modular nature of some PKSs allows for the swapping and replacement of domains and modules, which can lead to the production of novel polyketide structures that can then be further modified into new anthraquinone analogs. rsc.org

Genetic engineering of plant cell cultures is also a promising avenue. For example, the heterologous expression of a constitutively active calcium-dependent protein kinase gene in Rubia cordifolia cells led to a significant increase in anthraquinone production, demonstrating that signaling pathways can be engineered to enhance secondary metabolite biosynthesis. nih.gov These biosynthetic engineering strategies not only provide a sustainable and scalable source for known anthraquinones but also offer a powerful platform for generating novel derivatives for drug discovery and other applications. acs.org

| Engineering Strategy | Host Organism/System | Objective and Outcome |

|---|---|---|